Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate
CAS No.: 1245647-37-3
Cat. No.: VC0110030
Molecular Formula: C8H12N2O3
Molecular Weight: 184.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245647-37-3 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.195 |
| IUPAC Name | ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3 |
| Standard InChI Key | VLOLVNJIFAVYRC-UHFFFAOYSA-N |
| SMILES | CCCC1=NC(=NO1)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate features a 1,2,4-oxadiazole core with two key substituents: a propyl group at the 5-position and an ethyl carboxylate group at the 3-position. This structural arrangement contributes to the compound's unique chemical and biological properties. The molecule's basic identification and structural parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1245647-37-3 |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.195 g/mol |
| IUPAC Name | Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate |
| SMILES | CCCC1=NC(=NO1)C(=O)OCC |
| Standard InChI | InChI=1S/C8H12N2O3/c1-3-5-6-9-7(10-13-6)8(11)12-4-2/h3-5H2,1-2H3 |
| Standard InChIKey | VLOLVNJIFAVYRC-UHFFFAOYSA-N |
| PubChem Compound ID | 46835431 |
The 1,2,4-oxadiazole ring system is a crucial structural element of this compound, providing a planar, aromatic heterocycle that serves as a scaffold for the attachment of functional groups. The propyl chain at position 5 imparts hydrophobic character, while the ethyl carboxylate at position 3 introduces potential for hydrogen bonding interactions and further chemical modifications.
Structural Comparison with Related Oxadiazole Derivatives
The chemical structure of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate shares similarities with other oxadiazole derivatives, differing primarily in the nature of the substituent at position 5. Compared to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (C₆H₈N₂O₃) and Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate (C₇H₈N₂O₃), the propyl group provides extended carbon chain length, influencing the compound's lipophilicity and potential biological interactions .
Physical and Chemical Properties
The physical and chemical properties of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate are influenced by its structural features, particularly the oxadiazole ring and the functional groups attached to it. While specific experimental data for this compound is limited in the provided sources, some properties can be inferred from related compounds and general principles of chemical behavior.
Chemical Reactivity
The chemical reactivity of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate is predominantly determined by the oxadiazole ring and the ethyl carboxylate functional group. The compound can potentially undergo several types of reactions:
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Esterification and transesterification reactions involving the carboxylate group
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Hydrolysis of the ester group to yield the corresponding carboxylic acid
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Nucleophilic substitutions or electrophilic additions at the oxadiazole ring
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Modifications of the propyl chain through oxidation or other transformations
The oxadiazole ring provides stability to the molecule while also conferring specific reactivity patterns that are valuable in synthetic chemistry and medicinal chemistry applications.
Analytical Characterization
The characterization of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate involves various analytical techniques to confirm its structure, assess its purity, and determine its physical properties. While specific analytical data for this compound is limited in the provided sources, standard methods for similar compounds can be applied.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for confirming the structure of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate. Key features in the 1H NMR spectrum would include signals for the propyl chain, the ethyl group of the carboxylate, and potentially the oxadiazole ring if it contains protons.
Infrared (IR) spectroscopy can provide information about functional groups, with characteristic bands for the carboxylate group (C=O stretching) and the oxadiazole ring (C=N and C-O stretching).
Mass Spectrometry
Mass spectrometry can confirm the molecular weight of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and provide information about its fragmentation pattern. For comparison, Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate has a predicted collision cross-section of 134.0 Å2 for the [M+H]+ adduct with m/z 169.06078 .
Current Research and Future Directions
Research on Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and related oxadiazole derivatives continues to expand, driven by their potential applications in pharmaceuticals, agrochemicals, and materials science. Future directions for research on this compound may include:
Medicinal Chemistry Applications
Further investigation of the biological activities of Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate, particularly its potential as an antimicrobial or anti-inflammatory agent, could lead to the development of novel therapeutic agents. Structure-activity relationship studies involving systematic modifications of the propyl chain and the carboxylate group could optimize its activity against specific targets .
Synthetic Methodology Development
Development of more efficient and environmentally friendly synthetic methods for Ethyl 5-propyl-1,2,4-oxadiazole-3-carboxylate and related compounds remains an active area of research. One-pot synthesis methods, microwave-assisted synthesis, and other green chemistry approaches could enhance the accessibility of this compound for further studies .
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